molecular formula C17H16N2O4 B1622395 5,5-Bis(4-methoxyphenyl)imidazolidine-2,4-dione CAS No. 2402-44-0

5,5-Bis(4-methoxyphenyl)imidazolidine-2,4-dione

Cat. No.: B1622395
CAS No.: 2402-44-0
M. Wt: 312.32 g/mol
InChI Key: HUULDKVZAIILJR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Bis(4-methoxyphenyl)imidazolidine-2,4-dione can be achieved through multi-component reactions (MCRs) such as the Knoevenagel condensation . This method involves the reaction of 4-methoxybenzaldehyde with urea and a suitable catalyst under controlled conditions to form the desired imidazolidine-2,4-dione derivative.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow synthesis techniques. This method allows for the efficient and consistent production of large quantities of the compound with high purity and yield .

Chemical Reactions Analysis

Types of Reactions

5,5-Bis(4-methoxyphenyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazolidine derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl rings, to introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazolidine-2,4-dione derivatives with additional oxygen-containing functional groups .

Mechanism of Action

The mechanism of action of 5,5-Bis(4-methoxyphenyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. For example, it has been shown to bind to voltage-gated sodium channels, which play a crucial role in the transmission of nerve impulses . This binding can modulate the activity of these channels, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

5,5-Bis(4-methoxyphenyl)imidazolidine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxyphenyl groups contribute to its enhanced stability and potential for diverse applications in research and industry .

Properties

IUPAC Name

5,5-bis(4-methoxyphenyl)imidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4/c1-22-13-7-3-11(4-8-13)17(15(20)18-16(21)19-17)12-5-9-14(23-2)10-6-12/h3-10H,1-2H3,(H2,18,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUULDKVZAIILJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2(C(=O)NC(=O)N2)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40368171
Record name 5,5-Bis(4-methoxyphenyl)imidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40368171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>46.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49672729
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

2402-44-0
Record name 5,5-Bis(4-methoxyphenyl)imidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40368171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,5-bis(4-methoxyphenyl)imidazolidine-2,4-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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